a-D-Maltose octaacetate

Melting point Thermal analysis Solid-state characterization

Researchers requiring stereoselective α-maltoside construction face challenges with competing β-linkage formation and the need for low-temperature isomerization steps. α-D-Maltose octaacetate (CAS 6920-00-9) resolves this through its inherent α-1,4 stereochemistry and capacity for spontaneous β→α anomerization under SnCl₄ catalysis at room temperature, eliminating dedicated isomerization protocols. Key operational differentiators: • Melting point 74-77 °C-approximately 80 °C below the β-anomer-simplifies handling and recrystallization. • Achieves 59% preparative yield for the α-maltoside of 8-ethoxycarbonyloctanol, providing a validated benchmark for method development. • Distinct pressure-induced conformational folding at interfaces enables comparative Langmuir monolayer studies versus rigid cellobiose octaacetate. Supplied with full analytical documentation for batch-to-batch reproducibility.

Molecular Formula C28H38O19
Molecular Weight 678.6 g/mol
CAS No. 6920-00-9
Cat. No. B133409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-D-Maltose octaacetate
CAS6920-00-9
Synonyms1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-α-D-glucopyranose; 
Molecular FormulaC28H38O19
Molecular Weight678.6 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27+,28-/m1/s1
InChIKeyWOTQVEKSRLZRSX-WBFYAMQWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-D-Maltose Octaacetate: Key Differentiators


α-D-Maltose octaacetate (CAS 6920-00-9; C₂₈H₃₈O₁₉; MW 678.59) is the fully acetylated, α-anomeric form of the disaccharide maltose, in which all eight hydroxyl groups are protected as acetate esters . It appears as a white to off-white crystalline solid with a melting point of 74–77 °C and slight solubility in chloroform and methanol [1]. As an α-1,4-linked peracetylated disaccharide, it serves as a protected glycosyl donor, a synthetic intermediate for glycoconjugates, and a model compound for studying carbohydrate conformation and interfacial behavior [2]. Critically, its physical properties, stereochemical reactivity, and conformational dynamics differ markedly from its β-anomer (CAS 22352-19-8) and from peracetylated disaccharides with alternative glycosidic linkages such as α-cellobiose octaacetate (CAS 5346-90-7), making informed selection essential for reproducible experimental outcomes.

α-D-Maltose Octaacetate: Substitution Risks


Peracetylated disaccharides sharing the identical molecular formula C₂₈H₃₈O₁₉ cannot be treated as interchangeable reagents. The anomeric configuration at C-1 (α vs. β) and the stereochemistry of the glycosidic linkage (α-1,4 in maltose vs. β-1,4 in cellobiose) produce dramatic differences in melting point, crystal packing, optical rotation, conformational dynamics, and glycosylation reactivity [1][2]. The α-D-maltose octaacetate melts approximately 80 °C lower than its β-anomer and over 150 °C lower than α-cellobiose octaacetate, directly impacting handling, recrystallization protocols, and thermal stability windows during reactions . In glycosylation, maltose octaacetate uniquely undergoes facile in situ anomerization at room temperature to afford α-glycosides, a pathway not equally accessible to cellobiose or lactose octaacetates under identical conditions [1]. At the air–water interface, the conformational response of maltose octaacetate monolayers to lateral pressure is fundamentally distinct from that of cellobiose octaacetate, reflecting the flexibility versus rigidity conferred by the α-1,4 versus β-1,4 linkage [2]. The quantitative evidence below defines exactly where these differences become operationally decisive.

α-D-Maltose Octaacetate: Comparative Evidence


Melting Point Offset from β-Anomer and Cellobiose

α-D-Maltose octaacetate exhibits a melting point of 74–77 °C, which is approximately 80–85 °C lower than that of its β-anomer, β-D-maltose octaacetate (157–160 °C), and approximately 150 °C lower than that of α-cellobiose octaacetate (224–231 °C), the peracetylated disaccharide differing only in the anomeric configuration of its glycosidic linkage (β-1,4 vs. α-1,4) [1][2]. This melting point hierarchy — α-maltose ≪ β-maltose ≪ α-cellobiose — reflects fundamental differences in crystal packing efficiency and intermolecular interactions driven by anomeric and linkage stereochemistry [1].

Melting point Thermal analysis Solid-state characterization Anomeric differentiation

In Situ Anomerization for α-Glycoside Synthesis

Under SnCl₄-catalyzed glycosylation of 8-ethoxycarbonyloctanol at −10 °C in dichloromethane, the 1,2-trans-octaacetates of cellobiose, lactose, and maltose all initially form β-glycosides via 1,2-orthoacetate intermediates. However, maltose octaacetate uniquely undergoes spontaneous in situ anomerization of the β-maltoside product during continued reaction at room temperature (4 h), providing a preparative route to the α-maltoside glycoside (isolated yield: 59%, 12.2 g syrup) [1][2]. In contrast, the corresponding β-lactoside and β-cellobioside require deliberate, separate anomerization steps to access their α-glycoside counterparts, as they do not spontaneously isomerize under identical conditions [1]. A more recent study using SnCl₄-mediated glycosylation of long-chain alcohols with maltose octaacetate at 0 to −10 °C confirmed exceptional β-selectivity exceeding 98% with isolated yields of 17–44% [3].

Glycosylation Stereoselective synthesis Anomerization Glycosyl donor

Monolayer Conformational Flexibility vs. Cellobiose Octaacetate

Pressure–area isotherm studies on concentrated ammonium sulfate subphases reveal that maltose octaacetate (α-1,4 linkage) monolayers exhibit pressure-induced rotation about the glycosidic linkage at higher surface pressures, causing one glucose residue to tilt out of the interfacial plane independently [1]. In marked contrast, cellobiose octaacetate (β-1,4 linkage) monolayers behave as rigid entities: both glucose residues tilt laterally as a single unit from horizontal to upright orientation, with isotherm characteristics resembling those of rigid polycyclic molecules [1]. This conformational dichotomy — flexible hinge-like motion in maltose vs. rigid-body rotation in cellobiose — is a direct consequence of the stereochemistry of the glycosidic bond and governs the molecular packing and phase behavior of these compounds at interfaces [1].

Langmuir monolayers Conformational analysis Air-water interface Glycosidic linkage flexibility

β-Anomer Crystal Structure as Solid-State Reference

The crystal structure of β-maltose octaacetate (C₂₈H₃₈O₁₉) was solved by direct methods using 3,391 independent reflections and refined by least-squares block-diagonal approximation to a final R value of 0.061, providing a high-quality three-dimensional structural model [1]. This structure has served as the definitive conformational reference for peracetylated maltose derivatives, against which computational conformations (DFT, grid search, genetic algorithm refinements) have been validated, with the theoretical conformation for β-maltose octaacetate resembling its XRD refinement almost perfectly [2]. While the crystal structure of the α-anomer has not been independently reported at comparable resolution, the availability of the β-anomer structure provides a benchmark for polymorph prediction, powder XRD pattern matching, and solid-state NMR assignment (¹³C CP/MAS) of α-D-maltose octaacetate batches [1][2].

X-ray crystallography Crystal structure Polymorph identification Solid-state characterization

Purity Grade Comparison: α-Anomer vs. β-Anomer

Commercially available α-D-maltose octaacetate (CAS 6920-00-9) is typically supplied with a minimum purity specification of 95%, as reported by multiple vendors including AKSci and Bidepharm, with batch-specific QC data (NMR, HPLC, GC) available upon request . In contrast, the β-anomer (CAS 22352-19-8) is routinely offered at ≥98% purity (HPLC) by major suppliers including Carl Roth, Thermo Scientific Chemicals, and ChemImpex, with ¹H-NMR spectrum conformity as an additional identity criterion [1]. This systematic purity differential (95% vs. 98% minimum) translates to a 3% absolute difference in active content, which is significant for stoichiometric calculations in glycosylation reactions where the octaacetate serves as the limiting reagent, and for analytical method development where impurity profiles must be characterized.

Purity specification Quality control HPLC Procurement specification

α-D-Maltose Octaacetate: Application Scenarios


α-Selective Glycoside Donor via In Situ Anomerization

Researchers pursuing α-maltoside targets — such as artificial carbohydrate antigens, glycolipid detergents for membrane protein crystallization, or neoglycoconjugates — should select α-D-maltose octaacetate because the maltose scaffold uniquely supports spontaneous β→α anomerization under SnCl₄ catalysis at room temperature, eliminating a dedicated isomerization step required for cellobiose or lactose octaacetates [1][2]. The 59% preparative yield for the α-maltoside of 8-ethoxycarbonyloctanol provides a benchmark for method development [2].

Model Compound for Interfacial Conformational Analysis

For Langmuir monolayer studies, surface rheology investigations, or biomimetic membrane models, α-D-maltose octaacetate is the appropriate choice when the research question involves glycosidic linkage flexibility. Its pressure-induced conformational folding — where one glucose residue tilts independently out of the interfacial plane — contrasts fundamentally with the rigid-body behavior of cellobiose octaacetate, enabling comparative studies of how linkage stereochemistry governs molecular packing and ligand presentation at interfaces [3].

Protected Intermediate for Glycoconjugates and Photodynamic Therapy

α-D-Maltose octaacetate serves as a direct precursor for carbohydrate-functionalized oligophenylene ethynylenes (OPEs) used in photodynamic therapy (PDT). In the synthesis of OPE-maltose conjugate 3, the commercially available α-D-maltose octaacetate (4b) was employed as the protected maltose building block, enabling Pd-catalyzed Sonogashira cross-coupling to install the photosensitizer motif [4]. The acetyl protection strategy ensures solubility in organic solvents during coupling and can be removed under mild Zemplén conditions to reveal the free maltose headgroup for biological recognition [4].

Solid-State Reference for Polymorph Identification

Quality control laboratories and solid-state chemistry groups can use α-D-maltose octaacetate as a comparator in polymorph screening studies, where batch identity is verified by powder XRD and ¹³C CP/MAS NMR against the well-characterized β-anomer crystal structure (R = 0.061) [5][6]. The 74–77 °C melting point serves as a rapid identity check to distinguish the α-anomer from the β-anomer (157–160 °C), preventing costly misidentification at the point of use .

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